molecular formula C14H10F3NO2 B1610437 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid CAS No. 57975-93-6

2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid

Cat. No. B1610437
CAS RN: 57975-93-6
M. Wt: 281.23 g/mol
InChI Key: JJJNSBXSKROGOM-UHFFFAOYSA-N
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Description

“2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid” is a chemical compound with the linear formula: CF3C6H4CO2H . It has a molecular weight of 190.12 . It is used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CF3C6H4CO2H . The 3D structure of the molecule can provide more insights into its physical and chemical properties .

Scientific Research Applications

1. Chemical Structure and Properties

  • Crystal Structure Analysis: The crystal form and structure of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, also known as flufenamic acid, have been analyzed, revealing insights into its geometric disposition and hydrogen bonding patterns (Bhat & Vijayan, 1982).
  • Molecular Properties: Research on substituted benzoic acids, including 2-, 3-, and 4-trifluoromethyl benzoic acids, highlights their physicochemical properties, which can inform drug-metabolizing enzyme active sites and mechanisms of metabolism (Ghauri et al., 1992).

2. Pharmaceutical Research

  • Antagonist Activity: A study explored the use of analogs of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, demonstrating their potential as EP1 receptor selective antagonists (Naganawa et al., 2006).

3. Chemical Synthesis and Reactions

  • Synthesis of Schiff Bases: The synthesis and characterization of Schiff bases containing the benzoic acid moiety, highlighting their potential application in various chemical reactions and studies (Baul et al., 2009).
  • Molecular Interaction Studies: Research into hydrogen-bonded polyphilic block mesogens, involving benzoic acids, sheds light on the molecular interactions and potential applications in materials science (Kohlmeier & Janietz, 2006).

4. Analytical Techniques

  • Raman Spectroscopy: Investigations into 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid using Raman spectroscopy provide insights into molecular vibrations and charge transfer, relevant to organic electronics (Kurt et al., 2011).
  • LC-MS/MS Study of Degradation: A study on nitisinone, which involves 2-amino-4-(trifluoromethyl)benzoic acid, using LC-MS/MS highlights the stability and degradation pathways of pharmaceutical compounds (Barchańska et al., 2019).

properties

IUPAC Name

2-[4-(trifluoromethyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJNSBXSKROGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476642
Record name 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid

CAS RN

57975-93-6
Record name 2-((4-(Trifluoromethyl)phenyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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